4-(2-Hydroxyethyl)benzaldehyde
Overview
Description
4-(2-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where a hydroxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Preparation Methods
4-(2-Hydroxyethyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the hydroformylation of p-hydroxybenzoic acid. In this process, p-hydroxybenzoic acid reacts with a suitable hydroformylating agent, such as acetic acid, under specific reaction conditions . Another method involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine in the presence of a catalyst . These methods are characterized by moderate reaction conditions and high yields, making them suitable for industrial production.
Chemical Reactions Analysis
4-(2-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Hydroxyethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: It is employed in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)benzaldehyde involves its interaction with cellular macromolecules. It can form covalent bonds with proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(2-Hydroxyethyl)benzaldehyde can be compared with other similar compounds, such as:
4-(2-Hydroxyethoxy)benzaldehyde: This compound has an additional ether linkage, which can affect its reactivity and applications.
4-(2-Fluorophenoxy)benzaldehyde: The presence of a fluorine atom can significantly alter its chemical properties and biological activity.
4-(2-Phenylethoxy)benzaldehyde: The phenylethoxy group introduces additional steric and electronic effects. These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields.
Properties
IUPAC Name |
4-(2-hydroxyethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVFWYCFVNBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593649 | |
Record name | 4-(2-Hydroxyethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163164-47-4 | |
Record name | 4-(2-Hydroxyethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163164-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Hydroxyethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper primarily focuses on anticyanobacterial compounds. What is the significance of isolating 4-(2-Hydroxyethyl)benzaldehyde alongside the other phenolic compounds?
A: While the paper highlights the strong anticyanobacterial activity of 8,9,10-trihydroxythymol [], the isolation of this compound contributes to a broader understanding of the chemical constituents present in Eupatorium fortunei. Identifying all compounds within a plant, even those without potent activity in a specific assay, is crucial for several reasons:
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